molecular formula C10H15N3O B13256108 2-Methoxy-5-(piperidin-4-yl)pyrimidine

2-Methoxy-5-(piperidin-4-yl)pyrimidine

Cat. No.: B13256108
M. Wt: 193.25 g/mol
InChI Key: XXGZVMGJZOHMRY-UHFFFAOYSA-N
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Description

2-Methoxy-5-(piperidin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 2-position and a piperidinyl group at the 5-position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(piperidin-4-yl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(piperidin-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 2-Hydroxy-5-(piperidin-4-yl)pyrimidine.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-(piperidin-4-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(piperidin-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methoxy group and a piperidinyl group on the pyrimidine ring allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-methoxy-5-piperidin-4-ylpyrimidine

InChI

InChI=1S/C10H15N3O/c1-14-10-12-6-9(7-13-10)8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3

InChI Key

XXGZVMGJZOHMRY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)C2CCNCC2

Origin of Product

United States

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